molecular formula C21H16FN3O B11145293 N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11145293
M. Wt: 345.4 g/mol
InChI Key: ZTSDVKUPWWZAIA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions involve heating the reactants at elevated temperatures in neutral or weakly basic organic solvents .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, solid support catalysts such as aluminum oxide or titanium tetrachloride can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy . The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C21H16FN3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C21H16FN3O/c1-14-6-5-13-25-19(14)23-18(15-9-11-17(22)12-10-15)20(25)24-21(26)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,26)

InChI Key

ZTSDVKUPWWZAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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